molecular formula C31H30ClN3O6S B2601718 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688060-85-7

6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2601718
CAS No.: 688060-85-7
M. Wt: 608.11
InChI Key: KZWSWBUPQCCGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C31H30ClN3O6S and its molecular weight is 608.11. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions, involving key starting materials like anthranilamide and isocyanates, which facilitate the creation of complex heterocyclic compounds. These methods enable the synthesis of diverse quinazoline derivatives that are valuable for further pharmacological and material science studies. For example, reactions of anthranilamide with isocyanates offer a route to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds, showcasing the versatility of quinazoline frameworks in chemical synthesis (J. Chern et al., 1988).

Antimicrobial and Antitumor Activities

Quinazoline derivatives have been extensively studied for their antimicrobial and antitumor properties. For instance, certain substituted benzo[h]quinazolines and pyrazoles have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of quinazoline compounds in developing new antimicrobial agents (Hardesh K. Maurya et al., 2013). Furthermore, the synthesis and characterization of quinazoline derivatives have revealed compounds with promising antitumor activity, suggesting the utility of such compounds in cancer research (Heping Yan et al., 2013).

Antioxidant Potential

Quinazoline derivatives have also been explored for their antioxidant potential, with studies indicating that certain compounds exhibit significant free radical scavenging activities. This aspect is crucial for understanding the role of these compounds in mitigating oxidative stress-related biological damage, further supporting the broader applicability of quinazoline compounds in scientific research (Rajesh Sompalle & S. Roopan, 2016).

Properties

IUPAC Name

6-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30ClN3O6S/c1-39-23-12-6-20(7-13-23)17-33-29(37)5-3-2-4-14-35-30(38)24-15-27-28(41-19-40-27)16-25(24)34-31(35)42-18-26(36)21-8-10-22(32)11-9-21/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWSWBUPQCCGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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